molecular formula C20H24N4O4 B298417 N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide

Katalognummer B298417
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: SFBIFPLJVCPJAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide, also known as BPEO, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BPEO is a small molecule that is capable of modulating specific biochemical pathways, making it a promising tool for investigating various biological processes.

Wirkmechanismus

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide exerts its effects by modulating specific biochemical pathways in the body. Specifically, this compound has been shown to interact with certain receptors in the brain and inhibit the activity of specific enzymes involved in cancer cell growth. By modulating these pathways, this compound may have therapeutic potential for various diseases and conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In the brain, this compound has been shown to modulate the activity of specific receptors, which may have implications for the treatment of neurological disorders. Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells, suggesting potential applications in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide in lab experiments is its ability to modulate specific biochemical pathways, making it a valuable tool for investigating various biological processes. Additionally, this compound is a small molecule that can easily penetrate cell membranes, allowing it to exert its effects intracellularly. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research on N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide. One area of interest is the development of this compound-based therapies for neurological disorders and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, this compound may have applications in drug discovery, as it can be used to screen for potential drug candidates that target specific biochemical pathways.

Synthesemethoden

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of 4-(furan-2-carbonyl)-piperazine, which is then reacted with N-(2-chloroethyl)benzylamine to form this compound. The final product is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of specific receptors in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been investigated for its ability to inhibit the growth of certain types of cancer cells. Additionally, this compound has been used as a tool for drug discovery, as it can be used to screen for potential drug candidates that target specific biochemical pathways.

Eigenschaften

Molekularformel

C20H24N4O4

Molekulargewicht

384.4 g/mol

IUPAC-Name

N//'-benzyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C20H24N4O4/c25-18(19(26)22-15-16-5-2-1-3-6-16)21-8-9-23-10-12-24(13-11-23)20(27)17-7-4-14-28-17/h1-7,14H,8-13,15H2,(H,21,25)(H,22,26)

InChI-Schlüssel

SFBIFPLJVCPJAS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3

Kanonische SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.